molecular formula C26H29N3O2S B303953 3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione

3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione

货号 B303953
分子量: 447.6 g/mol
InChI 键: VFKPWYBLEXOGSV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have potential as an anticancer drug and is currently being studied in clinical trials.

作用机制

3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione works by binding to the DNA template of RNA polymerase I and preventing its ability to transcribe rDNA. This leads to the inhibition of ribosome biogenesis and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. It has also been found to increase the sensitivity of cancer cells to other chemotherapeutic agents, such as doxorubicin.

实验室实验的优点和局限性

One advantage of 3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione is its specificity for cancer cells with high rDNA transcription. This makes it a potentially effective treatment for certain types of cancer. However, one limitation of 3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione is its potential toxicity to normal cells, which could limit its use in clinical settings.

未来方向

Future research on 3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione could focus on identifying biomarkers that could predict which cancer patients would be most responsive to the drug. Additionally, combination therapies with other chemotherapeutic agents could be explored to enhance the efficacy of 3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione. Finally, the development of more potent and selective RNA polymerase I inhibitors could lead to improved cancer treatments.

合成方法

The synthesis of 3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione involves several steps, including the reaction of 6-methyl-1,3-benzothiazol-2-amine with 4-bromoaniline to form 4-(6-methyl-1,3-benzothiazol-2-yl)phenylamine. This intermediate is then reacted with cyclooctylamine and 2,5-pyrrolidinedione to form 3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione.

科学研究应用

3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione has been shown to selectively target cancer cells that have high levels of ribosomal DNA (rDNA) transcription. This makes it a promising candidate for the treatment of cancers with high ribosomal DNA activity, such as multiple myeloma and acute lymphoblastic leukemia.

属性

产品名称

3-(Cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione

分子式

C26H29N3O2S

分子量

447.6 g/mol

IUPAC 名称

3-(cyclooctylamino)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C26H29N3O2S/c1-17-9-14-21-23(15-17)32-25(28-21)18-10-12-20(13-11-18)29-24(30)16-22(26(29)31)27-19-7-5-3-2-4-6-8-19/h9-15,19,22,27H,2-8,16H2,1H3

InChI 键

VFKPWYBLEXOGSV-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NC5CCCCCCC5

规范 SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NC5CCCCCCC5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。